[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol
Overview
Description
[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is a complex organic compound characterized by the presence of iodine, methoxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route starts with the iodination of a methoxy-substituted phenol, followed by nitration to introduce the nitro group. The final step involves the etherification of the nitro-substituted phenol with a trifluoromethyl-substituted phenol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like thiols or amines in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for drug development .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methane
- [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]ethanol
Uniqueness
Compared to similar compounds, [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3INO5/c1-24-13-5-8(7-21)4-10(19)14(13)25-12-3-2-9(15(16,17)18)6-11(12)20(22)23/h2-6,21H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXGJLNOZJMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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